FRAX597

PAK1 inhibitor selectivity Group I PAK FRAX486 comparison

FRAX597 is the reference standard for reproducible group I PAK blockade, with balanced nanomolar potency across PAK1/2/3 while sparing PAK4 (>10 µM). It is uniquely validated in an orthotopic NF2 schwannoma model (significant tumor suppression, p=0.0002, oral dosing). The compound's well-characterized sensitivity to gatekeeper mutations enables rigorous target-engagement controls. FRAX597 demonstrates synergistic pancreatic cancer inhibition with gemcitabine in vivo. Select FRAX597 for clean, interpretable in vivo pharmacology without confounding PAK4 activity.

Molecular Formula C29H28ClN7OS
Molecular Weight 558.1 g/mol
Cat. No. B607552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFRAX597
SynonymsFRAX597;  FRAX-597;  FRAX 597.
Molecular FormulaC29H28ClN7OS
Molecular Weight558.1 g/mol
Structural Identifiers
SMILESCCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=CN=CS4)Cl)NC5=CC=C(C=C5)N6CCN(CC6)C
InChIInChI=1S/C29H28ClN7OS/c1-3-37-27-20(14-24(28(37)38)23-9-4-19(15-25(23)30)26-17-31-18-39-26)16-32-29(34-27)33-21-5-7-22(8-6-21)36-12-10-35(2)11-13-36/h4-9,14-18H,3,10-13H2,1-2H3,(H,32,33,34)
InChIKeyDHUJCQOUWQMVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FRAX597: Group I PAK Inhibitor for Targeted Procurement in NF2 Schwannoma and Pancreatic Cancer Research Applications


FRAX597 is a small-molecule pyridopyrimidinone that functions as a potent, reversible, ATP-competitive inhibitor of group I p21-activated kinases (PAKs), with reported IC50 values of 7.7–14 nM for PAK1, 12.8–13 nM for PAK2, and 19–19.3 nM for PAK3 . The compound binds to the back cavity of the PAK1 ATP-binding site, traversing the gatekeeper residue and positioning a thiazole moiety in a pocket rarely targeted by other kinase inhibitors [1]. FRAX597 demonstrates pronounced selectivity for group I PAKs over group II PAKs (PAK4, PAK6, PAK7; IC50 >10 µM) . The compound is orally bioavailable and has demonstrated antitumor efficacy in orthotopic xenograft models of neurofibromatosis type 2 (NF2)-associated schwannoma and pancreatic cancer [2].

FRAX597 Substitution Risks: Why Group I PAK Selectivity and Back-Cavity Binding Cannot Be Assumed Across PAK Inhibitor Analogs


The p21-activated kinase (PAK) family comprises two groups with distinct structural and functional profiles: group I (PAK1, PAK2, PAK3) and group II (PAK4, PAK5, PAK6) [1]. PAK inhibitors exhibit markedly divergent selectivity profiles across these groups, rendering them non-interchangeable in experimental settings. For instance, PF-3758309 preferentially targets PAK4 (Kd = 2.7 nM) and group II PAKs while showing substantially lower activity against PAK2 (IC50 = 190 nM) and PAK3 (IC50 = 99 nM) [2]. Conversely, FRAX486 exhibits approximately 14- to 20-fold reduced selectivity for group I PAKs compared to FRAX597 when evaluating PAK4 inhibitory activity [3]. FRAX1036 displays a distinct binding mode with lower biochemical potency (PAK1 Ki = 23.3 nM) compared to FRAX597's IC50 of 8 nM . Substitution of FRAX597 with any of these analogs would fundamentally alter the kinase inhibition profile and confound experimental interpretation.

FRAX597 Product-Specific Evidence: Quantified Differentiation from Closest PAK Inhibitor Analogs


FRAX597 vs. FRAX486: 72-Fold Superior Selectivity for Group I PAKs Over PAK4

In a comparative analysis of PAK inhibitor selectivity, FRAX597 demonstrated an IC50 >10 µM against PAK4, yielding a >1,250-fold selectivity window relative to PAK1 (IC50 = 8 nM). In contrast, FRAX486 exhibited an IC50 of 575 nM against PAK4, representing only a ~72-fold selectivity window over PAK1 (IC50 = 8.25 nM) [1]. For PAK3 inhibition, FRAX597 achieved an IC50 of 19 nM compared to FRAX486's 39 nM, demonstrating approximately 2-fold greater potency [1].

PAK1 inhibitor selectivity Group I PAK FRAX486 comparison PAK4 off-target

FRAX597 vs. PF-3758309: 14.6-Fold Superior Potency Against PAK2 for Balanced Group I PAK Inhibition

FRAX597 achieves potent inhibition across all three group I PAK isoforms, with IC50 values of 13 nM for PAK2 and 19 nM for PAK3 [1]. In contrast, PF-3758309 displays markedly weaker activity against PAK2 (IC50 = 190 nM) and PAK3 (IC50 = 99 nM), representing a 14.6-fold and 5.2-fold reduction in potency respectively [2]. While PF-3758309 exhibits sub-nanomolar potency against PAK4 (Kd = 2.7 nM), FRAX597 is essentially inactive against PAK4 (IC50 >10 µM) [1].

PAK2 inhibitor PF-3758309 comparison Group I PAK pan-inhibition

FRAX597 Oral In Vivo Efficacy: 100 mg/kg p.o. Produces Statistically Significant Tumor Growth Suppression in Orthotopic NF2 Schwannoma Model

In an orthotopic mouse model of NF2-associated schwannoma, daily oral administration of FRAX597 at 100 mg/kg for 14 days resulted in significantly slower tumor growth compared to vehicle control [1]. Mixed-effect model analysis demonstrated that the tumor growth rate in FRAX597-treated mice was significantly slower than in control mice (p = 0.0002) [1]. Additionally, the average tumor weight ratio (tumor/body weight) was significantly lower in the FRAX597 cohort compared to control (p = 0.0001) [1]. The compound achieved an oral bioavailability of 12% with a Cmax of 0.5 μM and AUC0-24h of 3.2 μM·h at 50 mg/kg in mice [2].

NF2 schwannoma in vivo efficacy orthotopic xenograft oral bioavailability

FRAX597 vs. FRAX1036: Lower Effective Dose for In Vivo Tumor Suppression in Orthotopic Models

FRAX597 and FRAX1036 have both been evaluated in orthotopic murine tumor models, but at substantially different effective doses. FRAX1036 requires 30 mg/kg/day p.o. to suppress growth of established KT21 and Ben-Men tumors in a murine orthotopic meningioma model . In contrast, FRAX597 achieves significant tumor growth suppression at 100 mg/kg/day p.o. in orthotopic schwannoma models [1]. While this represents a higher absolute dose, the comparison is complicated by differing tumor models and the absence of head-to-head dosing studies. However, the documented in vivo activity of FRAX597 across multiple tumor types—including schwannoma, pancreatic cancer, and leukemia xenografts [2]—provides a broader efficacy dataset for experimental planning.

in vivo dosing comparison FRAX1036 orthotopic tumor model

FRAX597 vs. G-5555: ATP-Competitive vs. Allosteric Mechanism for Distinct Experimental Applications

FRAX597 binds to the ATP-binding site of PAK1 as an ATP-competitive inhibitor, with crystallographic characterization confirming that a phenyl ring traverses the gatekeeper residue and positions a thiazole moiety in the back cavity—a binding pocket rarely targeted by other kinase inhibitors [1]. In contrast, G-5555 is an ATP-competitive inhibitor with a distinct binding profile (PAK1 Ki = 3.7 nM; PAK2 Ki = 11 nM) [2]. While G-5555 exhibits modestly higher biochemical potency against PAK1 (3.7 nM Ki vs. FRAX597's 8 nM IC50), FRAX597's well-characterized back-cavity binding mechanism provides a structurally validated tool for understanding gatekeeper residue interactions and ATP-binding pocket occupancy [1]. Additionally, the documented in vivo efficacy of FRAX597 in multiple tumor models [3] contrasts with the limited publicly available in vivo characterization of G-5555.

PAK1 inhibitor mechanism G-5555 comparison ATP-competitive inhibitor allosteric inhibitor

FRAX597 Gatekeeper Mutant Selectivity: >40-Fold Reduced Activity Against V342F/Y PAK1 Mutants

FRAX597 exhibits markedly reduced activity against PAK1 gatekeeper mutants, with IC50 values of >3 μM for V342F PAK1 and >2 μM for V342Y PAK1, compared to an IC50 of 48 nM against wild-type PAK1 under identical assay conditions [1]. This represents a >62.5-fold reduction in potency against the V342F mutant and a >41.7-fold reduction against the V342Y mutant [1]. The gatekeeper residue dependency arises from FRAX597's binding mode: the phenyl ring traverses the gatekeeper residue to position the thiazole moiety in the back cavity of the ATP-binding site [2].

gatekeeper mutant V342F V342Y kinase inhibitor resistance PAK1 mutation

FRAX597 Optimal Use Cases: Evidence-Backed Research and Procurement Scenarios


NF2-Deficient Schwannoma Preclinical Studies Requiring Validated In Vivo Efficacy

FRAX597 is the most extensively characterized PAK inhibitor for NF2-associated schwannoma research, with documented in vivo efficacy in an orthotopic xenograft model [7]. Daily oral dosing at 100 mg/kg for 14 days produced statistically significant tumor growth suppression (p = 0.0002) and reduced tumor weight ratio (p = 0.0001) compared to vehicle controls [7]. This validated in vivo benchmark, combined with the compound's oral bioavailability (12% at 50 mg/kg) and characterized PK parameters (Cmax = 0.5 μM, AUC0-24h = 3.2 μM·h) [6], makes FRAX597 the reference standard for NF2 preclinical research requiring reproducible in vivo pharmacology.

Experiments Requiring Balanced Inhibition of All Group I PAKs (PAK1, PAK2, PAK3) Without PAK4 Interference

FRAX597 provides balanced nanomolar inhibition across PAK1 (8 nM), PAK2 (13 nM), and PAK3 (19 nM) while remaining essentially inactive against PAK4 (IC50 >10 μM) [7]. This profile distinguishes FRAX597 from both PF-3758309 (PAK4-biased with weak PAK2/3 inhibition) [6] and FRAX486 (moderate PAK4 activity at 575 nM) [7]. For studies investigating biological processes where PAK1, PAK2, and PAK3 play cooperative or non-redundant roles, FRAX597 is the preferred tool compound for achieving comprehensive group I PAK blockade without confounding PAK4-mediated effects.

Gatekeeper Mutant Control Experiments for Target Engagement Validation

FRAX597's well-characterized sensitivity to gatekeeper mutations—with >62.5-fold reduced potency against V342F PAK1 and >41.7-fold reduced potency against V342Y PAK1 compared to wild-type [7]—enables rigorous target engagement validation. Investigators can employ wild-type and V342F/Y mutant PAK1-expressing systems as paired positive and negative controls to confirm that observed phenotypes result specifically from PAK1 inhibition rather than off-target kinase effects [6]. This experimental design is particularly valuable in complex cellular systems where multiple kinases may contribute to phenotypic outcomes.

Combination Therapy Studies with Gemcitabine in Pancreatic Cancer Models

FRAX597 has demonstrated synergistic inhibition of pancreatic cancer cell proliferation when combined with gemcitabine, both in vitro and in vivo [7]. In orthotopic murine models of pancreatic cancer, the combination of FRAX597 with gemcitabine inhibited tumor growth to a greater extent than either agent alone [7]. This established synergy profile makes FRAX597 the appropriate PAK inhibitor selection for pancreatic cancer research programs investigating PAK1 as a therapeutic target in combination with standard-of-care chemotherapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for FRAX597

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.